1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one
Description
1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a methyl group at position 3 and a (6-fluoroquinolin-8-yl)methyl group at position 1. The quinoline moiety introduces a bicyclic aromatic system with a fluorine atom at position 6, which may enhance electronic properties and biological target interactions.
Properties
IUPAC Name |
1-[(6-fluoroquinolin-8-yl)methyl]-3-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-4-3-7-19(16(11)20)10-13-9-14(17)8-12-5-2-6-18-15(12)13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTZKPSRNRCBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC2=C3C(=CC(=C2)F)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one involves several steps, typically starting with the preparation of the quinoline ring system. One common method involves the cyclization of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The resulting intermediate is then subjected to further reactions to introduce the methyl and dihydropyridinone groups. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the dihydropyridinone moiety.
Scientific Research Applications
1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances its ability to penetrate cell membranes and bind to enzymes or receptors. In antibacterial applications, it may inhibit bacterial DNA gyrase, similar to fluoroquinolones, thereby preventing bacterial replication . The compound’s interaction with other biological pathways and targets is an area of ongoing research .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- Fluoroquinolinyl Group: Enhances electron-withdrawing effects, stabilizing the dihydropyridinone ring against oxidation. The quinoline’s nitrogen may act as a hydrogen bond acceptor, improving target affinity compared to phenyl or pyridyl analogs.
Lipophilicity and Solubility
- logP Comparison: Target compound (estimated logP ~3.5) > 1-(6-chloropyridin-2-yl) derivative (logP ~1.5) > 1-(2-amino-6-fluorophenyl) derivative (logP ~2.0).
- Solubility: Quinoline’s hydrophobicity may lower aqueous solubility compared to analogs with polar groups (e.g., -OH in ).
Metabolic Stability
- Fluorine at position 6 of quinoline may block cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogs.
Biological Activity
The compound 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The compound features a fluoroquinoline moiety linked to a dihydropyridinone structure, which is instrumental in modulating its biological activity. The presence of the fluorine atom is significant for enhancing pharmacological properties.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:
- Enzymatic Inhibition : Many derivatives have been shown to inhibit kinases and other enzymes involved in cellular signaling pathways.
- Antimicrobial Properties : Compounds in this class can demonstrate antibacterial and antifungal activities by disrupting microbial cell function.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of specific enzymes. For instance, it has been noted to act as an inhibitor of p38 MAP kinase, which is crucial in inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting therapeutic potential in autoimmune conditions .
In Vivo Studies
In vivo studies further corroborate the anti-inflammatory effects observed in vitro. For example, models of adjuvant-induced arthritis have shown that the compound can reduce inflammation markers and improve clinical symptoms .
Case Study 1: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of similar compounds reported that derivatives with the dihydropyridinone structure significantly reduced paw swelling in rats subjected to inflammatory agents. The mechanism was attributed to the inhibition of p38 MAPK pathways, leading to decreased cytokine production.
Case Study 2: Antimicrobial Efficacy
Another case study evaluated the antimicrobial properties against various bacterial strains. The compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Table 1: Biological Activities of Related Compounds
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Half-Life | 4 hours |
| Peak Plasma Concentration | 1.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
